2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid
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Overview
Description
2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid is a complex organic compound with a molecular weight of 614.74 g/mol This compound is characterized by its unique structure, which includes a furan ring, a fluorenylmethoxycarbonyl group, and a tert-butoxycarbonyl-protected azepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid involves multiple steps. The process typically starts with the preparation of the azepane ring, which is then protected with a tert-butoxycarbonyl group. The fluorenylmethoxycarbonyl group is introduced through a series of reactions involving the appropriate reagents and conditions . The final step involves the coupling of the protected azepane with the furan-3-carboxylic acid under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to modify the functional groups attached to the azepane ring.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dicarboxylic acid derivatives, while reduction can yield different azepane derivatives .
Scientific Research Applications
2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid has several scientific research applications:
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure and functional groups.
Industry: It can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
- (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]butanoic acid
- 1-[(tert-butoxy)carbonyl]-1’-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[2,3’-bipyrrolidine]-4’-carboxylic acid
Uniqueness
What sets 2-[({1-[(tert-butoxy)carbonyl]azepan-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]furan-3-carboxylic acid apart is its combination of a furan ring, a fluorenylmethoxycarbonyl group, and a tert-butoxycarbonyl-protected azepane moiety. This unique structure provides it with distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C32H36N2O7 |
---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]furan-3-carboxylic acid |
InChI |
InChI=1S/C32H36N2O7/c1-32(2,3)41-30(37)33-16-8-9-21(14-17-33)34(19-28-26(29(35)36)15-18-39-28)31(38)40-20-27-24-12-6-4-10-22(24)23-11-5-7-13-25(23)27/h4-7,10-13,15,18,21,27H,8-9,14,16-17,19-20H2,1-3H3,(H,35,36) |
InChI Key |
JDUVNYONRBRNJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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